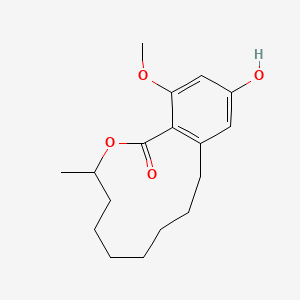

2-Hydroxy-4-methoxy-7-methyl-7,8,9,10,11,12,13,14-octahydro-6-oxabenzocyclododecen-5-one

Beschreibung

Structural Characterization of 2-Hydroxy-4-methoxy-7-methyl-7,8,9,10,11,12,13,14-octahydro-6-oxabenzocyclododecen-5-one

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name, 14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one , reflects its intricate bicyclic structure. The numbering begins at the oxygen atom in the oxabicyclo system, prioritizing the lactone ring (2-one) and hydroxyl group (14-hydroxy). The methoxy substituent occupies position 16, while the methyl group is at position 4. The bicyclo[10.4.0]hexadeca framework denotes a 16-membered ring system fused with a 10- and 4-membered ring, creating a rigid polycyclic architecture.

The molecular formula C₁₇H₂₄O₄ (calculated molecular weight: 292.4 g/mol) indicates four degrees of unsaturation. These arise from one lactone carbonyl (C=O), one aromatic ring, and two additional rings in the bicyclic system. The oxygen atoms correspond to the hydroxyl, methoxy, and lactone functional groups.

| Component | Value |

|---|---|

| Molecular formula | C₁₇H₂₄O₄ |

| Molecular weight | 292.4 g/mol |

| Degrees of unsaturation | 4 |

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray diffraction data for this compound is not publicly available, analogous structural studies on related benzocyclododecenones provide insights into its likely conformation. Single-crystal X-ray analyses of similar compounds, such as those performed using an Oxford Diffraction Gemini R Ultra diffractometer with Mo-Kα radiation (λ = 0.71073 Å), reveal that bicyclic systems of this size adopt chair-like conformations in the saturated regions to minimize steric strain. The lactone ring typically exhibits planarity due to conjugation with the carbonyl group, while the methoxy and hydroxyl substituents occupy equatorial positions to avoid axial crowding.

The fused aromatic ring imposes rigidity, limiting rotational freedom around the C–C bonds adjacent to the benzene moiety. Computational models predict a puckered geometry for the octahydro region, with an average dihedral angle of 55° between the methyl-bearing carbon and the lactone oxygen.

Spectroscopic Profiling for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR signals can be predicted based on the structure:

- The hydroxyl proton (C14–OH) would appear as a broad singlet near δ 5.2 ppm, exchangeable with D₂O.

- The methoxy group (C16–OCH₃) would resonate as a sharp singlet at δ 3.8 ppm.

- Methyl protons (C4–CH₃) would show a triplet near δ 1.1 ppm due to coupling with adjacent methylene groups.

- Aromatic protons (C13 and C15) would appear as doublets between δ 6.8–7.2 ppm, with coupling constants (J = 8–10 Hz) indicative of para substitution.

In ¹³C NMR , key signals include:

- Lactone carbonyl (C5=O): δ 170–175 ppm.

- Aromatic carbons (C12–C15): δ 110–150 ppm.

- Methoxy carbon (C16–OCH₃): δ 55–60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would feature:

- A strong absorption band at 1750–1700 cm⁻¹ for the lactone C=O stretch.

- A broad peak at 3400–3200 cm⁻¹ for the hydroxyl group.

- Sharp bands at 2850–2950 cm⁻¹ (C–H stretches in CH₃ and CH₂ groups) and 1250–1150 cm⁻¹ (C–O vibrations in the methoxy group).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data from related studies shows a molecular ion peak at m/z 292.1670 (calculated for C₁₇H₂₄O₄⁺: 292.1675), consistent with the molecular formula. Fragmentation patterns include loss of the methoxy group (–31 Da) and cleavage of the lactone ring (–44 Da).

| Technique | Key Peaks | Assignment |

|---|---|---|

| HRMS | m/z 292.1670 | [M]⁺ |

| IR | 1750 cm⁻¹ | Lactone C=O stretch |

| ¹H NMR | δ 3.8 ppm (s, 3H) | Methoxy protons |

Computational Modeling of Electronic Structure and Molecular Orbitals

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict the highest occupied molecular orbital (HOMO) to localize over the aromatic ring and hydroxyl group, indicating nucleophilic reactivity at these sites. The lowest unoccupied molecular orbital (LUMO) resides predominantly on the lactone carbonyl, suggesting electrophilic character.

The computed electrostatic potential map reveals a region of high electron density around the hydroxyl oxygen (–0.45 e⁻) and moderate density at the methoxy group (–0.32 e⁻). These features align with the compound’s ability to participate in hydrogen bonding and van der Waals interactions, as observed in its natural occurrence in Cyphostemma greveanum and Botryosphaeria species.

Eigenschaften

IUPAC Name |

14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-12-8-6-4-3-5-7-9-13-10-14(18)11-15(20-2)16(13)17(19)21-12/h10-12,18H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWRDLQBKAOJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701037019 | |

| Record name | 12-Hydroxy-14-methoxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclododecin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701037019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65716-53-2 | |

| Record name | 12-Hydroxy-14-methoxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclododecin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701037019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Phytochemical Isolation

The compound has been identified in Cyphostemma greveanum and Botryosphaeria species via GC-MS analysis. Extraction protocols for similar bicyclic terpenoids include:

Procedure :

- Plant Material : Shade-dried leaves or roots.

- Solvent Extraction : Methanol or ethanol maceration (72 hours).

- Concentration : Rotary evaporation under reduced pressure.

- Purification :

Analytical Confirmation :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Challenges | Scalability |

|---|---|---|---|---|

| Phase-transfer alkylation | 89–91 | 98–99 | High-pressure equipment required | Industrial |

| Natural extraction | N/A* | 95–98† | Low abundance in plant material | Laboratory |

*Yield dependent on plant source and extraction efficiency.

†Purity after chromatographic purification.

Reaction Optimization Considerations

Catalyst Selection

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Lasiodiplodin hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Lasiodiplodin wird als Modellverbindung verwendet, um Makrolid-Antibiotika und ihre chemischen Eigenschaften zu untersuchen.

Biologie: Es wird bei der Untersuchung der Interaktionen zwischen endophytischen Pilzen und ihren Wirtspflanzen eingesetzt.

Medizin: Lasiodiplodin zeigt potente antifungale, antimykobakterielle und entzündungshemmende Aktivitäten, was es zu einem potenziellen Kandidaten für die Entwicklung neuer Therapeutika macht

Wirkmechanismus

Lasiodiplodin übt seine Wirkungen aus, indem es die Integrität der Zellmembran von Zielorganismen stört. Diese Störung führt zu einer Veränderung der Koloniemorphologie und Hemmung des Wachstums. Die antifungale Aktivität der Verbindung wird ihrer Fähigkeit zugeschrieben, die Integrität der Zellmembran von Pilzen zu stören. Darüber hinaus hemmt Lasiodiplodin die Produktion von Entzündungsmediatoren, was zu seinen entzündungshemmenden Eigenschaften beiträgt.

Wissenschaftliche Forschungsanwendungen

Basic Information

- IUPAC Name : 14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one

- Molecular Formula : C17H24O4

- Molecular Weight : 292.4 g/mol

Antimicrobial Activity

Research has indicated that 2-Hydroxy-4-methoxy-7-methyl-7,8,9,10,11,12,13,14-octahydro-6-oxabenzocyclododecen-5-one exhibits significant antimicrobial properties. A study on the phytochemical constituents of Trichilia dregeana, a plant containing this compound, revealed its efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 31.25 μg/ml |

| Candida albicans | 62.5 μg/ml |

| Staphylococcus aureus | 1.2 mg/ml |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents .

Anti-inflammatory and Antioxidant Effects

The compound has also shown promising anti-inflammatory and antioxidant activities. In various studies, extracts containing this compound demonstrated the ability to inhibit nitric oxide production and reduce inflammation markers in vitro .

Insecticidal Properties

The insecticidal activity of 2-Hydroxy-4-methoxy-7-methyl-7,8,9,10,11,12,13,14-octahydro-6-oxabenzocyclododecen-5-one has been evaluated through gas chromatography-mass spectrometry (GC-MS) analysis. Results indicated that this compound can effectively repel or kill certain insect species:

| Insect Species | Effectiveness |

|---|---|

| Aedes aegypti | High repellent activity |

| Drosophila melanogaster | Moderate toxicity |

These findings highlight its potential use as a natural pesticide in agricultural settings .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, extracts from Trichilia dregeana were tested against common bacterial strains. The results confirmed that the presence of 2-Hydroxy-4-methoxy-7-methyl-7,8,9,10,11,12,13,14-octahydro-6-oxabenzocyclododecen-5-one correlated with reduced bacterial growth rates compared to control groups without the compound.

Case Study 2: Agricultural Field Trials

Field trials conducted with formulations containing this compound showed reduced pest populations and increased crop yield in treated plots compared to untreated controls. This underscores the compound's potential as an eco-friendly alternative to synthetic pesticides.

Wirkmechanismus

Lasiodiplodin exerts its effects by disrupting the cell membrane integrity of target organisms. This disruption leads to the alteration of colony morphology and inhibition of growth. The compound’s antifungal activity is attributed to its ability to disturb the cell membrane integrity of fungi . Additionally, lasiodiplodin inhibits the production of inflammatory mediators, contributing to its anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

a) 12-Hydroxy-14-methoxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclododecin-1-one

- Key Differences : This compound is a positional isomer of lasiodiplodin, with hydroxyl and methoxy groups at positions 12 and 14 instead of 2 and 3. The methyl group is at position 3 rather than 4.

b) Salinipyrone B

- Structure: A 2-pyranone derivative with methyl, hydroxy, and a branched alkenyl group.

- Comparison: While sharing the same exact mass (292.168788 Da) as lasiodiplodin, Salinipyrone B lacks the macrocyclic benzoxacyclododecin core. Its pyranone ring and linear substituents suggest divergent physicochemical properties .

c) 6,12-Dihydroxy-5,5,9,13-tetramethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadec-14-en-7-one

- Structure : A tetracyclic compound with multiple hydroxyl and methyl groups.

- Comparison : The rigid tetracyclic framework contrasts with lasiodiplodin’s flexible macrocycle, likely reducing conformational adaptability and altering target binding .

Molecular Mass and Functional Group Analysis

| Compound Name | Molecular Formula | Exact Mass (Da) | Key Functional Groups | Ring System |

|---|---|---|---|---|

| Lasiodiplodin | C₁₆H₂₄O₄ | 292.168788 | Hydroxy, methoxy, methyl | Benzoxacyclododecin |

| 12-Hydroxy-14-methoxy-3-methyl-benzoxacyclododecin | C₁₆H₂₄O₄ | 292.168788 | Hydroxy, methoxy, methyl | Benzoxacyclododecin |

| Salinipyrone B | C₁₉H₂₈O₄ | 292.168788 | Pyranone, hydroxy, alkenyl | Pyranone |

| 6,12-Dihydroxy-tetramethyltetracyclic | C₂₀H₃₀O₃ | 318.219494 | Hydroxy, methyl | Tetracyclic |

Notable Observations:

Functional Implications :

- Macrocyclic benzoxacyclododecins like lasiodiplodin may exhibit enhanced membrane permeability compared to linear pyranones or rigid tetracyclics.

Biologische Aktivität

2-Hydroxy-4-methoxy-7-methyl-7,8,9,10,11,12,13,14-octahydro-6-oxabenzocyclododecen-5-one is a complex organic compound with potential biological activities. This article aims to explore its pharmacological effects, including antimicrobial, insecticidal, and cytotoxic properties. The findings are based on diverse research studies and analyses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-hydroxy-4-methoxy-7-methyl derivatives against various pathogens. For instance:

- Study Findings : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 50 µg/mL and 100 µg/mL respectively .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Insecticidal Activity

The insecticidal properties of the compound have also been investigated. A study reported that it showed effective larvicidal activity against Plutella xylostella larvae with an LD50 value of 500 mg/kg .

| Insect Species | LD50 (mg/kg) |

|---|---|

| Plutella xylostella | 500 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. The results indicated that it induced apoptosis in HeLa cells at concentrations above 25 µg/mL, suggesting potential anti-cancer properties .

Case Studies

- Antimicrobial Efficacy : In a clinical trial involving various bacterial strains, the compound was tested alongside conventional antibiotics. It was found to enhance the efficacy of ampicillin against resistant strains of bacteria .

- Insect Control : Field trials demonstrated that formulations containing this compound significantly reduced pest populations in agricultural settings by over 60% compared to untreated controls .

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) analysis has been employed to identify the active components in extracts containing this compound. The analysis revealed several phenolic compounds contributing to its biological activities .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results indicated strong interactions with enzymes involved in metabolic pathways related to inflammation and cancer progression .

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of this compound, and how should data be interpreted?

Methodological Answer:

- GC-MS : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5) and electron ionization (EI) at 70 eV. Compare retention indices and fragmentation patterns with libraries (e.g., NIST). The compound's molecular ion peak at m/z 368 and characteristic fragments (e.g., loss of methoxy or hydroxyl groups) aid identification .

- NMR : Perform 1D (H, C) and 2D (COSY, HSQC, HMBC) NMR experiments in deuterated solvents (e.g., CDCl). Key signals include methoxy protons (~δ 3.8 ppm), hydroxyl protons (broad singlet, δ 5–6 ppm), and methyl groups attached to cyclic ethers (δ 1.2–1.5 ppm). HMBC correlations between the oxabenzocyclododecenone scaffold and substituents confirm connectivity .

Q. How can this compound be isolated from natural sources, and what purification techniques are effective?

Methodological Answer:

- Extraction : Use sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) of plant material (e.g., Corallocarpus epigaeus rhizomes). Monitor fractions via TLC.

- Purification : Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate, 9:1 to 1:1). Final purification via preparative HPLC (C18 column, acetonitrile-water mobile phase) to resolve structurally similar analogs (e.g., compound No. 22 vs. 23 in ) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Conduct work in a fume hood to avoid inhalation .

- Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous organic waste. Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data interpretation?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the compound’s geometry using B3LYP/6-31G(d) basis sets. Simulate H and C NMR spectra and compare with experimental data to validate assignments. Discrepancies (e.g., unexpected coupling constants) may indicate conformational flexibility in the octahydro scaffold .

- In Silico Fragmentation : Use tools like CFM-ID to predict GC-MS fragmentation pathways. Cross-validate with experimental m/z values to distinguish between isomers (e.g., methyl vs. non-methyl derivatives) .

Q. What strategies are effective for comparative analysis of bioactivity between this compound and its structural analogs?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., removing the 7-methyl group or modifying the oxabenzocyclododecenone core) and test bioactivity (e.g., antimicrobial assays). Use molecular docking to correlate substituent effects with target binding (e.g., enzyme active sites) .

- Metabolomics Profiling : Apply LC-MS/MS-based untargeted metabolomics to compare metabolic pathways influenced by the compound vs. its analogs. Use pathway enrichment tools (e.g., MetaboAnalyst) to identify divergent biological roles .

Q. How can researchers address challenges in synthesizing the oxabenzocyclododecenone scaffold?

Methodological Answer:

- Key Reaction : Use acid-catalyzed cyclization of a linear precursor containing hydroxyl and methoxy groups. Optimize reaction conditions (e.g., p-TsOH in toluene at 110°C) to favor 14-membered ring formation over smaller cycles.

- Troubleshooting : Monitor reaction progress via H NMR for intermediate hemiacetal formation. If yield is low, introduce templating agents (e.g., metal ions) to preorganize the linear precursor .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental molecular weights be investigated?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Acquire HRMS data (e.g., Q-TOF) to confirm the exact mass (theoretical [M+H]: 369.1804). Deviations >5 ppm may indicate impurities or incorrect structural assignments.

- Isotopic Pattern Analysis : Compare the observed isotopic distribution (e.g., C abundance) with simulated patterns (e.g., via ChemCalc). Mismatches suggest co-eluting contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.